![molecular formula C7H6ClF3N4O B2802306 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide CAS No. 320416-29-3](/img/structure/B2802306.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide
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Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide (2-C5T2P-1HC) is an organic compound that is widely used in scientific research due to its unique properties. It is a hydrazinecarboxamide derivative with a trifluoromethyl group and a chloro-pyridine ring. 2-C5T2P-1HC is a versatile compound that can be used in a variety of scientific applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and more.
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide”, are used extensively in the agrochemical industry . They are a key structural motif in active agrochemical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval . Many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .
Intermediate in Chemical Synthesis
“2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide” is used as an intermediate in chemical synthesis . It is an advanced chemical intermediate .
Synthesis of Aryl- and Hetarylfurocoumarins
This compound is used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .
Synthesis of Et Canthinone-3-carboxylates
It is used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
properties
IUPAC Name |
[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N4O/c8-4-1-3(7(9,10)11)2-13-5(4)14-15-6(12)16/h1-2H,(H,13,14)(H3,12,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIBUGKYTDFONQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NNC(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide |
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